molecular formula C24H28O6 B13860276 4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate

4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate

Cat. No.: B13860276
M. Wt: 412.5 g/mol
InChI Key: KEYWIWAELFKIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C24H28O6 and a molecular weight of 412.48 g/mol. It is an intermediate in the synthesis of various polymer compounds and is used in the study of polymer preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate typically involves the esterification of benzene tricarboxylic acid derivatives with butyl alcohols under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert ester groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of polymer compounds.

    Biology: Studying the effects of ester compounds on biological systems.

    Industry: Used in the preparation of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate involves its interaction with molecular targets through its ester groups. These ester groups can undergo hydrolysis to release carboxylic acids and alcohols, which can further interact with biological molecules. The compound’s benzene ring can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: A similar ester compound used as a plasticizer.

    Diisobutyl phthalate: Another phthalate ester with similar applications.

    1,4-Dibutyl Benzene-1,4-dicarboxylate: A related compound with similar ester groups.

Uniqueness

4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

4-O-benzyl 1-O,2-O-dibutyl benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C24H28O6/c1-3-5-14-28-23(26)20-13-12-19(16-21(20)24(27)29-15-6-4-2)22(25)30-17-18-10-8-7-9-11-18/h7-13,16H,3-6,14-15,17H2,1-2H3

InChI Key

KEYWIWAELFKIMT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)C(=O)OCCCC

Origin of Product

United States

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